Acetylacteoside

Übersicht

Beschreibung

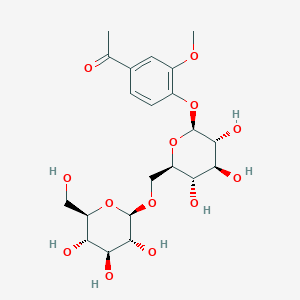

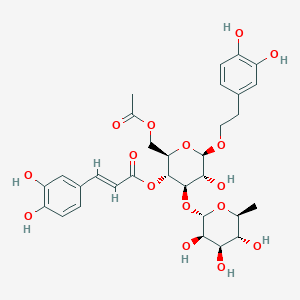

Acetylacteoside is a phenylethanoid glycoside, a type of compound commonly found in various plants and traditional herbal medicines. It is known for its antioxidant properties and potential health benefits. This compound is structurally related to acteoside and isoacteoside, which are also phenylethanoid glycosides. This compound has been isolated from plants such as Brandisia hancei and Cistanche tubulosa .

Wirkmechanismus

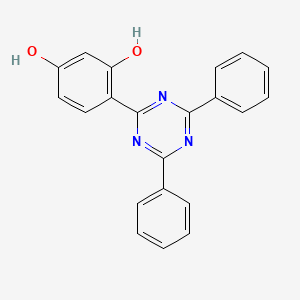

Acetylacteoside, also known as [(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a phenylethanoid glycoside found in several plants and traditional herbal medicines . This compound has been studied for its diverse biological activities, including its potential anti-glycation activities .

Target of Action

It’s known that phenylethanoid glycosides, the class of compounds to which this compound belongs, have a wide range of biological targets due to their diverse biological activities .

Mode of Action

It has been shown that this compound and its structural isomers can inhibit the formation of advanced glycation end products (ages) in vitro . AGEs are substances that can induce insulin resistance in adipocyte, hepatocyte, and muscle cells, correlating highly with cardiovascular disease and diabetic complications .

Pharmacokinetics

It’s known that phenylethanoid glycosides, the class of compounds to which this compound belongs, can be absorbed and metabolized in the body .

Action Environment

It’s known that the biological activities of phenylethanoid glycosides can be influenced by various factors, including temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

Acetylacteoside plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It selectively inhibits aldose reductase over maltase and sucrase, with an IC50 of 0.071 µM for aldose reductase . Additionally, this compound scavenges superoxide radicals and inhibits hemolysis induced by AAPH in isolated rat red blood cells . These interactions highlight its potential as an antioxidant and its role in protecting cells from oxidative stress.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It decreases glutamate-induced cytotoxicity in primary rat cortical neurons and protects primary mouse hepatocytes against D-galactosamine-induced cytotoxicity . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby promoting cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For instance, it inhibits aldose reductase, which plays a role in the polyol pathway of glucose metabolism . By scavenging superoxide radicals, this compound reduces oxidative stress and prevents cellular damage. These actions are crucial for maintaining cellular homeostasis and protecting cells from harmful stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, with a stability of up to four years when stored at -20°C . Long-term studies have demonstrated that this compound can maintain its protective effects on cells, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At concentrations of 10-40 mg/kg, this compound prevents decreases in bone strength in ovariectomized mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the polyol pathway of glucose metabolism. It interacts with enzymes such as aldose reductase, which is crucial for converting glucose to sorbitol . By inhibiting this enzyme, this compound can modulate metabolic flux and influence metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biological effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can perform its functions effectively . Understanding these localization patterns is essential for elucidating the compound’s role in cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetylacteoside typically involves the acetylation of acteoside. Acteoside can be extracted from plant sources and then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound involves the extraction of acteoside from plant materials followed by its chemical modification. The extraction process usually involves the use of solvents such as methanol or ethanol to isolate acteoside from the plant matrix. The extracted acteoside is then purified and subjected to acetylation to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Acetylacteoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Acetylacteoside has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study phenylethanoid glycosides and their chemical properties.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects, including antihypertensive and neuroprotective activities.

Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties .

Vergleich Mit ähnlichen Verbindungen

Acetylacteoside is similar to other phenylethanoid glycosides such as acteoside and isoacteoside. it has unique properties due to the presence of the acetyl group, which can enhance its bioactivity and stability. Similar compounds include:

Acteoside: Known for its antioxidant and anti-inflammatory properties.

Isoacteoside: Structurally similar to acteoside with comparable bioactivities.

Echinacoside: Another phenylethanoid glycoside with antioxidant and neuroprotective effects .

This compound stands out due to its enhanced stability and potential therapeutic applications, making it a valuable compound for further research and development.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGBPOYDCGQCJC-MWKLXWFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)

![(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B3028910.png)